molecular formula C11H15NO B11936833 3-Methyl-2-(p-tolyl)oxazolidine CAS No. 67625-11-0

3-Methyl-2-(p-tolyl)oxazolidine

Cat. No.: B11936833
CAS No.: 67625-11-0
M. Wt: 177.24 g/mol
InChI Key: MTIVTOZQHVJMAK-UHFFFAOYSA-N
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Description

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. This particular compound features a methyl group and a 4-methylphenyl group attached to the oxazolidine ring, making it a derivative with unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methylphenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with 3-amino-2-methylpropanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-2-(4-methylphenyl)-1,3-oxazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines or alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-1,3-oxazolidine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1,3-oxazolidine
  • 3-methyl-1,3-oxazolidine
  • 4-methylphenyl-1,3-oxazolidine

Uniqueness

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical and physical properties

Properties

CAS No.

67625-11-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-1,3-oxazolidine

InChI

InChI=1S/C11H15NO/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11/h3-6,11H,7-8H2,1-2H3

InChI Key

MTIVTOZQHVJMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCO2)C

Origin of Product

United States

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